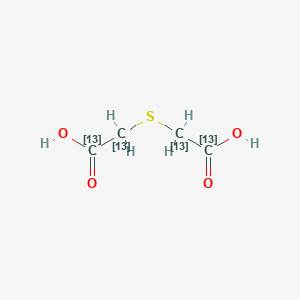![molecular formula C22H20ClF3O3 B13441735 (3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a synthetic organic compound widely used in various applications, particularly in the field of pest control. This compound is a type of pyrethroid, which is a class of synthetic chemicals modeled after the natural pyrethrins produced by chrysanthemum flowers. Pyrethroids are known for their effectiveness as insecticides and are commonly used in agriculture, household pest control, and public health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate involves several steps:
Preparation of the Cyclopropane Ring: The cyclopropane ring is synthesized through a reaction between 2,2-dimethylcyclopropanecarboxylic acid and a suitable halogenating agent, such as thionyl chloride, to form the corresponding acid chloride.
Formation of the Enone Intermediate: The acid chloride is then reacted with (Z)-2-chloro-3,3,3-trifluoroprop-1-ene in the presence of a base, such as triethylamine, to form the enone intermediate.
Coupling with (3-phenoxyphenyl)methanol: The enone intermediate is then coupled with (3-phenoxyphenyl)methanol in the presence of a catalyst, such as palladium on carbon, to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes, utilizing the same synthetic routes mentioned above. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Corresponding substituted products, such as amines or thiols.
Applications De Recherche Scientifique
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying the reactivity and stability of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior, particularly in understanding resistance mechanisms in pests.
Medicine: Explored for potential therapeutic applications, such as in the development of new insect repellent formulations.
Industry: Widely used in the formulation of insecticides for agricultural and household use.
Mécanisme D'action
The compound exerts its effects primarily by targeting the nervous system of insects. It binds to voltage-gated sodium channels in nerve cells, causing prolonged depolarization and preventing normal nerve signal transmission. This leads to paralysis and eventual death of the insect. The molecular pathways involved include the disruption of ion flow across the nerve cell membrane, leading to an inability to generate action potentials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Cypermethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Deltamethrin: Noted for its stability and long-lasting effects.
Uniqueness
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific chemical structure, which imparts high efficacy and selectivity towards target pests. Its trifluoromethyl group enhances its lipophilicity, allowing it to penetrate insect cuticles more effectively. Additionally, the presence of the chlorine atom contributes to its stability and resistance to degradation.
Propriétés
Formule moléculaire |
C22H20ClF3O3 |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H20ClF3O3/c1-21(2)17(12-18(23)22(24,25)26)19(21)20(27)28-13-14-7-6-10-16(11-14)29-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/b18-12- |
Clé InChI |
RTRBHVOKZNZJDH-PDGQHHTCSA-N |
SMILES isomérique |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |
SMILES canonique |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



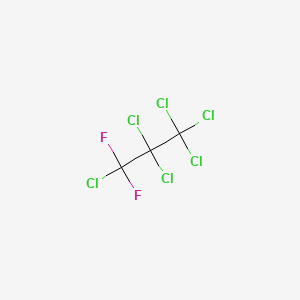
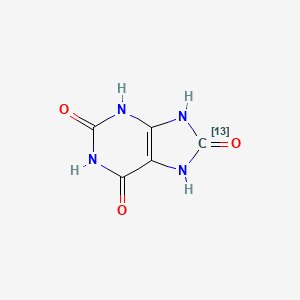
![(R)-2-((3S,5AS,9aS,10aS)-3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)pentanoic acid](/img/structure/B13441671.png)
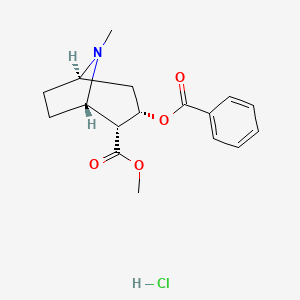
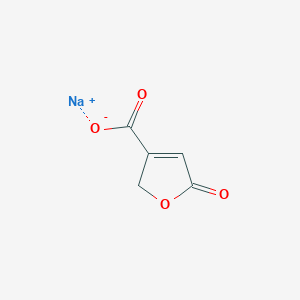
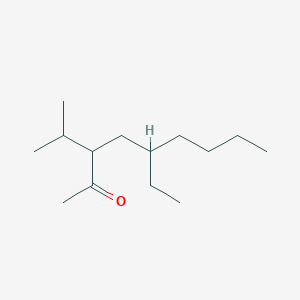
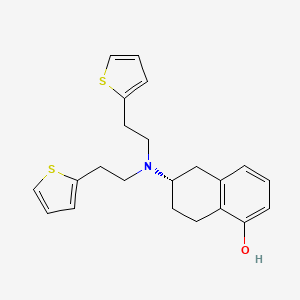
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

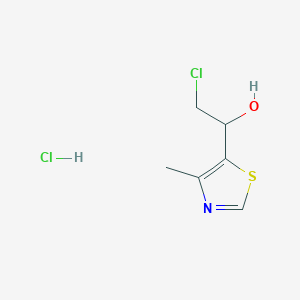
![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
